3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate
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Overview
Description
3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate: is an organic compound belonging to the class of indoles. Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiocyanate group can be introduced via nucleophilic substitution reactions using thiocyanate salts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Thiocyanate salts, amines, alcohols.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules, making it a candidate for drug development .
Medicine: Research has indicated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, making it a promising candidate for anticancer drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require indole derivatives .
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells, thereby exhibiting its antiproliferative effects .
Comparison with Similar Compounds
3-Methyl-2-phenyl-1H-indole: Lacks the thiocyanate group but shares the indole core structure.
2-Phenyl-1H-indole: Similar structure but without the methyl and thiocyanate groups.
1H-indole-6-yl thiocyanate: Similar structure but lacks the methyl and phenyl groups.
Uniqueness: 3-Methyl-2-phenyl-1H-indol-6-yl thiocyanate is unique due to the presence of both the methyl and thiocyanate groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
65837-40-3 |
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Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3-methyl-2-phenyl-1H-indol-6-yl) thiocyanate |
InChI |
InChI=1S/C16H12N2S/c1-11-14-8-7-13(19-10-17)9-15(14)18-16(11)12-5-3-2-4-6-12/h2-9,18H,1H3 |
InChI Key |
FBKMVEPJVUNAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)SC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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